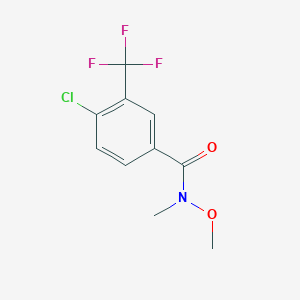
cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring, an amino group, and a difluoroethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Addition of the Difluoroethyl Group: The difluoroethyl group is added using fluorinating agents under controlled conditions.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and difluoroethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce ketones or carboxylic acids.
Reduction: May yield amines or alcohols.
Substitution: May result in halogenated derivatives or substituted amides.
Aplicaciones Científicas De Investigación
cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cellular functions such as proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
cis-4-Amino-N-(2,2-difluoroethyl)-N-methylcyclohexanecarboxamide: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The presence of both the amino and difluoroethyl groups in this compound imparts unique chemical and biological properties, making it distinct from similar compounds. These properties may include enhanced reactivity, specific binding affinities, and unique pharmacological effects.
Propiedades
Fórmula molecular |
C10H18F2N2O |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
4-amino-N-(2,2-difluoroethyl)-N-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H18F2N2O/c1-14(6-9(11)12)10(15)7-2-4-8(13)5-3-7/h7-9H,2-6,13H2,1H3 |
Clave InChI |
DUZMPJBLIXXIND-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(F)F)C(=O)C1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


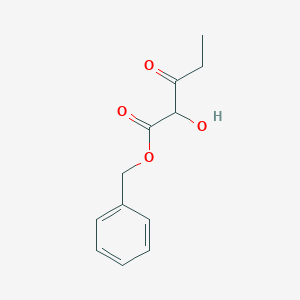


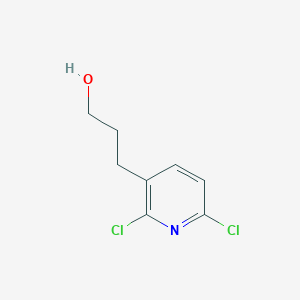
![5-Bromo-4-[4-(tert-butyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13690752.png)

![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole Hydrochloride](/img/structure/B13690776.png)

![(R)-6-(4-Bromophenyl)-4-[(S)-1-phenylethyl]morpholin-3-one](/img/structure/B13690782.png)
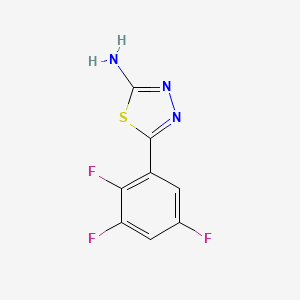
![Methyl (S)-4-[(2-Methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinolin-4-ylamino)butanoate](/img/structure/B13690791.png)
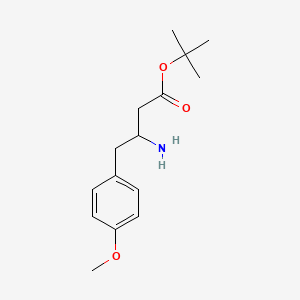
![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
